molecular formula C16H12ClN3O2 B2799967 (1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate CAS No. 1808687-91-3

(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2799967
CAS No.: 1808687-91-3
M. Wt: 313.74
InChI Key: JKNQZSALWWJHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features both imidazole and pyridine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the imidazole ring through cyclization reactions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of disubstituted imidazoles . The pyridine ring can be introduced through nucleophilic substitution reactions involving chloropyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvents that favor the desired reaction pathways. The scalability of these methods is crucial for producing the compound in large quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Both the imidazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the pyridine ring can produce piperidine derivatives. Substitution reactions can introduce various functional groups onto the imidazole or pyridine rings, leading to a wide range of derivatives.

Scientific Research Applications

(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and pyridine derivatives, such as:

  • 1-phenyl-1H-imidazole
  • 2-chloropyridine-3-carboxylic acid
  • 1-benzyl-2-aryl-1H-benzo[d]imidazole

Uniqueness

What sets (1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate apart from these similar compounds is its combined structure, which allows it to participate in a broader range of chemical reactions and interactions. This dual functionality makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

(1-phenylimidazol-2-yl)methyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-15-13(7-4-8-19-15)16(21)22-11-14-18-9-10-20(14)12-5-2-1-3-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNQZSALWWJHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2COC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.